molecular formula C13H15N5O2S2 B2699894 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2310126-90-8

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2699894
CAS RN: 2310126-90-8
M. Wt: 337.42
InChI Key: AEHKXZVWQLQQGJ-UHFFFAOYSA-N
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Description

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic compound that has gained significant attention in scientific research. This compound has shown promising results in various studies due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the 1,3,4-thiadiazole structure, including variations similar to 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, have been synthesized and evaluated for their biological activities. For instance, novel 1,3,4-thiadiazole amide derivatives have demonstrated inhibitory effects against Xanthomonas campestris, indicating potential as antibacterial agents (Xia, 2015). Similarly, 1,3,4-thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus have been synthesized and shown moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Anticancer Applications

Research into 5-aryl-1,3,4-thiadiazole-based compounds, which share a structural resemblance with the compound , has led to the identification of molecules that exhibit significant anticancer activity. Notably, some synthesized compounds have displayed high selective cytotoxicity towards cancerous cells over normal cells and have shown potential in inducing apoptotic cell death in cancer cell lines (El-Masry et al., 2022).

Antimicrobial and Anti-inflammatory Activities

The thiadiazole derivatives have also been explored for their antimicrobial properties. For example, piperazine analogues containing the [1, 3, 4] thiadiazole ring have been synthesized and found to exhibit antibacterial activities against pathogens like Vibrio cholera and Bacillus subtilis, indicating their potential as antimicrobial agents (Kumar et al., 2021). Additionally, certain thiadiazole derivatives have shown anti-inflammatory activities, underscoring their potential in treating inflammation-related conditions (Kadi et al., 2010).

properties

IUPAC Name

4-(4-propylthiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-2-3-9-11(22-16-15-9)12(20)17-5-6-18(10(19)8-17)13-14-4-7-21-13/h4,7H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKXZVWQLQQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

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